REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:23])[NH:10][CH:11]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([O:14]C)=[O:13])=[CH:4][CH:3]=1.[OH-].[Na+].C1COCC1>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:23])[NH:10][CH:11]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([OH:14])=[O:13])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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2.8 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)NC(NC(C(=O)OC)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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by adding 1 N hydrochloric acid to the concentrated solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(NC(C(=O)O)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |